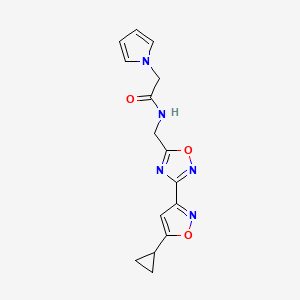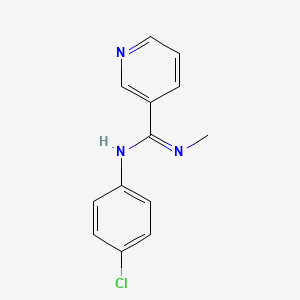![molecular formula C11H18Cl4N2 B2567292 N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride CAS No. 2378501-04-1](/img/structure/B2567292.png)
N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dichlorophenyl compounds, which are often used in the synthesis of various pharmaceuticals and pesticides . It’s important to note that the exact properties and uses of this specific compound would depend on its precise molecular structure and any functional groups present .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds such as 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. Dichlorophenyl compounds can participate in a variety of chemical reactions, including substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Dichlorophenyl compounds typically have a high molecular weight and may exhibit varying degrees of solubility, stability, and reactivity depending on the specific compound .
Applications De Recherche Scientifique
Polymerization Catalysts
Research on tetradentate nitrogen ligands, including compounds with structural similarities to N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride, has shown their efficacy as novel complexing agents in iron-mediated atom transfer radical polymerization (ATRP). These ligands have been studied for their roles in efficiently catalyzing the polymerization of methyl methacrylate, indicating potential applications of similar compounds in the development of polymer materials (Ibrahim et al., 2004).
Sigma Receptor Ligands
Compounds structurally related to N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride have been explored for their binding affinity to sigma receptors. These studies contribute to the understanding of sigma ligands' roles and offer a foundation for developing therapeutic agents targeting these receptors, suggesting a potential research pathway for exploring the biological and pharmacological applications of the subject compound (de Costa et al., 1992).
Material Synthesis
Research on the synthesis and characterization of novel aromatic polyimides involving similar diamine compounds hints at the utility of N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride in the preparation of advanced materials. These materials show promising properties for applications in electronics and coatings, suggesting an area of application for the subject compound in materials science (Butt et al., 2005).
Environmental Remediation
Compounds with functional similarities have been studied for their role in enhancing the biodegradation of environmental pollutants. This research provides insights into the potential application of N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride in environmental science, particularly in the remediation of contaminated sites (Hatzinger et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-[(3,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c1-2-15(6-5-14)8-9-3-4-10(12)11(13)7-9;;/h3-4,7H,2,5-6,8,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBLBKMBIFKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=C(C=C1)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)
![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)


![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)